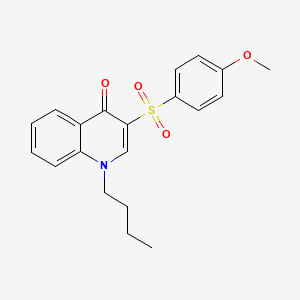

1-butyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one, also known as BQS, is a chemical compound that has been extensively studied for its potential applications in scientific research. BQS belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives, including those with methoxy and sulfonyl groups, have been widely recognized for their effectiveness as anticorrosive agents. These compounds exhibit good performance against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surfaces, attributed to their high electron density and the presence of polar substituents (Verma, Quraishi, & Ebenso, 2020).

Biomedical Applications

Sulfonamide and quinoxaline derivatives have shown a broad spectrum of biomedical activities, highlighting the potential of 1-butyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one in this area. These activities include antibacterial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of the sulfonamide group into quinoxaline frameworks has been shown to enhance therapeutic potentials against a variety of diseases, suggesting similar possibilities for related compounds (Irfan et al., 2021).

Environmental Remediation

Research on sulfamethoxazole, a sulfonamide compound, underscores the environmental persistence and challenges associated with such chemicals, indicating the importance of understanding the environmental fate and removal technologies for related compounds, including 1-butyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one. This knowledge is crucial for developing strategies to mitigate the environmental impact of these substances (Prasannamedha & Kumar, 2020).

Green Chemistry and Sustainable Applications

The review of quinoline derivatives as corrosion inhibitors also emphasizes the shift towards green corrosion inhibitors, highlighting the relevance of these compounds in promoting environmentally friendly and sustainable practices in industries that require corrosion protection solutions. This shift is part of a broader trend in chemical research focusing on sustainability and environmental safety (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name |

1-butyl-3-(4-methoxyphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-3-4-13-21-14-19(20(22)17-7-5-6-8-18(17)21)26(23,24)16-11-9-15(25-2)10-12-16/h5-12,14H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPVECIXCZWDPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2523584.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2523585.png)

![4-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2,2-dimethyl-4-oxobutanenitrile](/img/structure/B2523588.png)

![N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2523589.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2523590.png)

![3-chloro-N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2523592.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-methoxyphenyl)acetate](/img/structure/B2523593.png)

![N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2523601.png)

![N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2523604.png)